2-Hexyl-1-octanol

概要

説明

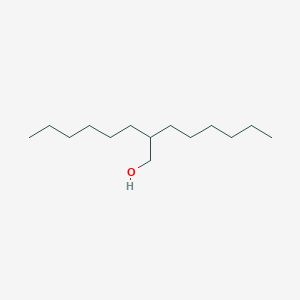

2-Hexyl-1-octanol is an organic compound with the molecular formula C14H30O. It is a long-chain alcohol that appears as a colorless to pale yellow liquid. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: 2-Hexyl-1-octanol can be synthesized through several methods. One common approach involves the Guerbet reaction, where primary alcohols undergo a condensation reaction to form higher molecular weight alcohols. For instance, the reaction of 1-octanol with a suitable catalyst under specific conditions can yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced through the hydrogenation of fatty acids or fatty acid esters. This process involves the reduction of these compounds in the presence of a metal catalyst, such as nickel or palladium, under high pressure and temperature .

Types of Reactions:

Oxidation: this compound can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form hydrocarbons, typically using hydrogen gas in the presence of a metal catalyst.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Hydrogen gas with a nickel or palladium catalyst.

Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed:

Oxidation: 2-Hexyl-1-octanal (aldehyde) or 2-Hexyl-1-octanoic acid (carboxylic acid).

Reduction: Hexadecane (hydrocarbon).

Substitution: 2-Hexyl-1-octyl chloride or bromide.

科学的研究の応用

Chemistry

Solvent and Intermediate:

2-Hexyl-1-octanol is primarily used as a solvent and an intermediate in organic synthesis. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, making it versatile in various chemical reactions.

| Application | Description |

|---|---|

| Solvent | Used in organic synthesis and chemical reactions due to its ability to dissolve a wide range of compounds. |

| Intermediate | Serves as a precursor in the synthesis of surfactants, lubricants, and plasticizers. |

Biology

Lipid Metabolism Studies:

In biological research, this compound is utilized to study lipid metabolism. It serves as a model compound for investigating the behavior of long-chain alcohols within biological systems. Its interaction with lipid membranes can influence membrane fluidity and permeability, which is crucial for drug delivery systems .

Potential Biological Activities:

Research indicates that this compound may exhibit antimicrobial properties, making it relevant for studies on food spoilage and preservation. It has been identified as a volatile organic compound (VOC) produced by certain spoilage microorganisms, such as Carnobacterium maltaromaticum, during meat spoilage .

| Biological Activity | Implications |

|---|---|

| Antimicrobial | Potential use in food preservation and safety measures against spoilage organisms. |

| Lipid Interaction | Insights into drug delivery mechanisms by altering lipid environments in cell membranes. |

Industrial Applications

Surfactants and Lubricants:

In industrial settings, this compound is employed in the production of surfactants and lubricants due to its unique chemical properties that enhance performance characteristics.

Plasticizers:

The compound also finds applications as a plasticizer in polymer formulations, improving flexibility and durability.

Case Study 1: Food Spoilage Detection

A study highlighted the role of this compound as a marker for meat spoilage caused by Carnobacterium maltaromaticum. The presence of this compound was correlated with microbial growth dynamics, providing insights into its potential use as a spoilage indicator in modified atmosphere packaged poultry meat .

Case Study 2: Drug Delivery Systems

Research into the use of this compound in drug delivery systems demonstrated its ability to enhance the absorption of hydrophobic drugs by integrating into lipid bilayers, thus improving therapeutic efficacy.

作用機序

The mechanism of action of 2-Hexyl-1-octanol involves its interaction with lipid membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of hydrophobic drugs by altering the lipid environment of cell membranes .

類似化合物との比較

1-Octanol: A primary alcohol with a shorter carbon chain.

2-Hexyl-1-decanol: A similar long-chain alcohol with a slightly longer carbon chain.

2-Hexyl-1-dodecanol: Another long-chain alcohol with an even longer carbon chain.

Uniqueness: 2-Hexyl-1-octanol is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, making it versatile in various applications .

生物活性

2-Hexyl-1-octanol, a long-chain alcohol, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article reviews the current findings on the biological activity of this compound, including its chemical properties, effects on various microorganisms, and potential applications in health and industry.

This compound is an aliphatic alcohol with the molecular formula . It is characterized by its hydrophobic nature and is often used as a solvent or emulsifier in various formulations. Its structure allows it to interact with biological membranes, which may contribute to its biological activity.

Antimicrobial Activity

Case Studies and Research Findings:

-

Essential Oils Study :

In a study analyzing the essential oils from Succisa pratensis, this compound was identified as a significant component (5.76%). The essential oils demonstrated high antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 0.11 to >3.44 mg/mL for various pathogens including Pseudomonas aeruginosa and Candida albicans . -

Antifungal Activity :

Another study highlighted the antifungal properties of this compound against several fungal strains. The compound exhibited notable inhibition against Fusarium oxysporum and Sclerotinia sclerotiorum, suggesting its potential as a natural antifungal agent . The mechanism of action appears to involve disruption of fungal cell membranes.

Antioxidant Activity

Research Findings :

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. In studies involving extracts containing this compound, significant antioxidant activity was observed, with IC50 values indicating strong radical scavenging potential . This suggests that this compound may play a role in protecting cells from oxidative stress.

Toxicity Assessment

While exploring the biological activity of this compound, it is crucial to assess its toxicity. Research indicates that at certain concentrations, this compound exhibits low toxicity towards various cell lines. For instance, in bioconversion studies involving Lactobacillus reuteri, mixtures containing 2-hexyl-1-decanol showed low excess mortality rates (EMR) and high survival ratios, indicating favorable biocompatibility .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can 2-Hexyl-1-octanol be identified and quantified in plant extracts using analytical techniques?

- Methodology : Employ gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., HP-5MS) and electron ionization (70 eV). Compare retention indices and mass spectra with authentic standards or databases like NIST. For quantification, use internal standards (e.g., deuterated analogs) and validate with calibration curves .

- Key Considerations : Optimize extraction solvents (e.g., petroleum ether for non-polar compounds) and validate methods using spike-recovery tests to ensure accuracy .

Q. What extraction methods are effective for isolating this compound from biological matrices?

- Methodology : Use hydrodistillation or Soxhlet extraction with petroleum ether for plant tissues. For complex matrices (e.g., animal-derived samples), combine solvent extraction with cleanup steps (e.g., solid-phase extraction) to remove lipids or proteins. Confirm efficiency via GC-MS and compare yields across solvents .

- Validation : Perform mass balance studies to account for losses during extraction and purification .

Q. How can researchers ensure the purity and structural confirmation of synthesized this compound?

- Methodology : Characterize using nuclear magnetic resonance (NMR; ¹H and ¹³C) for structural elucidation, GC-MS for purity assessment (>95%), and elemental analysis to verify empirical formula (C₁₄H₃₀O). For known compounds, cross-reference spectral data with literature .

- Reproducibility : Document synthesis protocols in detail, including catalyst types, reaction temperatures, and purification steps, as per Beilstein Journal guidelines .

Advanced Research Questions

Q. How should experiments be designed to investigate the anti-inflammatory mechanisms of this compound?

- Methodology : Use in vitro models (e.g., RAW 264.7 macrophages) to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) or enzymes (COX-2, LOX). Pair with molecular docking studies to predict interactions with inflammatory targets. Validate findings using siRNA knockdown or inhibitor assays .

- Data Interpretation : Address contradictions (e.g., varying IC₅₀ values across studies) by standardizing cell lines, assay conditions, and compound concentrations .

Q. What strategies can resolve discrepancies in reported bioactivity data for this compound?

- Methodology : Conduct systematic reviews to identify confounding variables (e.g., solvent polarity affecting compound solubility). Perform dose-response studies with rigorous controls (e.g., vehicle-only and positive controls) .

- Statistical Tools : Use meta-analysis to aggregate data from multiple studies and identify trends obscured by experimental variability .

Q. How can researchers analyze synergistic effects between this compound and other bioactive compounds?

- Methodology : Apply combination index (CI) models (e.g., Chou-Talalay method) to evaluate additive, synergistic, or antagonistic effects. Use isobolograms to visualize interactions in anti-microbial or anti-cancer assays .

- Experimental Design : Co-administer this compound with compounds like α-Elemene (from Commiphora myrrha) and monitor enhanced bioactivity via time-kill curves or apoptosis assays .

Q. Methodological Best Practices

- Safety Protocols : Use chemical-resistant gloves (EN 374 standard) and fume hoods to minimize exposure. Avoid environmental contamination by using sealed containers and secondary containment .

- Data Presentation : Follow Beilstein Journal guidelines: report raw data in appendices and processed data (e.g., normalized bioactivity values) in main texts. Use error bars to denote standard deviations in graphs .

- Reproducibility : Archive supplementary materials (e.g., NMR spectra, assay protocols) in public repositories and cite them in publications .

特性

IUPAC Name |

2-hexyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMCWJOEQBZQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337921 | |

| Record name | 2-Hexyl-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-79-1 | |

| Record name | 2-Hexyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexyl-1-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyl-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octanol, 2-hexyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXYL-1-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8007Z3JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。